3-Ethyl-4-methoxybenzaldehyde
Overview
Description
3-Ethyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
3-Ethyl-4-methoxybenzaldehyde is a derivative of benzaldehyde, which is an aromatic aldehydeIt’s known that aromatic aldehydes can interact with various biological targets, including enzymes and receptors, due to their ability to form schiff bases .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can undergo various reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in cellular processes and biochemical pathways.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body. The compound is also air sensitive , which may affect its stability and hence its bioavailability.
Result of Action
It’s known that the compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive , suggesting that exposure to air may affect its stability and hence its action and efficacy. Furthermore, the compound’s solubility in methanol suggests that its action and efficacy may be influenced by the presence of methanol or other solvents.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Ethyl-4-methoxybenzaldehyde are not well-studied. It is known that benzaldehydes, the class of compounds to which this compound belongs, can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that benzaldehydes can disrupt cellular antioxidation systems, which can effectively inhibit fungal growth . This suggests that this compound may have similar effects on certain types of cells.
Molecular Mechanism
Benzaldehydes can react with oxygen to form a reversible hemiketal, and with nitrogen to form an oxime in an essentially irreversible process . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Metabolic Pathways
It is known that vanillin, a related compound, is involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethyl-4-methoxybenzaldehyde involves the reaction of isovanillin with ethyl bromide in the presence of sodium hydroxide and tetrabutylammonium fluoride. The reaction is typically carried out in water at 25°C for about 4 hours, resulting in a high yield of the desired product .
Industrial Production Methods: Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high purity and yield. The use of appropriate aldehyde protection and selective alkylation techniques is crucial in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3-Ethyl-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethyl group at the third position.
3-Ethoxy-4-methoxybenzaldehyde: Has an ethoxy group instead of an ethyl group.
Vanillin: Contains a hydroxyl group at the fourth position instead of a methoxy group.
Uniqueness: 3-Ethyl-4-methoxybenzaldehyde is unique due to the presence of both an ethyl and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
3-ethyl-4-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSIBOIEINVOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307391 | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103323-26-8 | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103323-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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